molecular formula C16H21NO B12266559 2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane

2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B12266559
M. Wt: 243.34 g/mol
InChI Key: HDQYHINICJBHSW-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes both an oxolane (tetrahydrofuran) ring and a phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted azetidine with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxolane ring and a phenyl group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C16H21NO/c1-2-4-13(5-3-1)14-8-16(9-14)11-17(12-16)15-6-7-18-10-15/h1-5,14-15H,6-12H2

InChI Key

HDQYHINICJBHSW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2CC3(C2)CC(C3)C4=CC=CC=C4

Origin of Product

United States

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